molecular formula C9H18N2O3 B5168476 N-(3-methoxypropyl)-N'-propylethanediamide

N-(3-methoxypropyl)-N'-propylethanediamide

Cat. No. B5168476
M. Wt: 202.25 g/mol
InChI Key: VTCITYLMYOSBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEDA is a diamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Scientific Research Applications

N-(3-methoxypropyl)-N'-propylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has shown potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer. In material science, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a crosslinking agent for the synthesis of polymers and as a stabilizer for emulsions. In analytical chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a chelating agent for the determination of metal ions in various samples.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide is not fully understood, but it is believed to be related to its ability to chelate metal ions. N-(3-methoxypropyl)-N'-propylethanediamide has been shown to bind to various metal ions, including copper, iron, and zinc. This chelation ability may explain its potential anti-inflammatory and anti-cancer properties, as well as its use in analytical chemistry.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-propylethanediamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and its potential to induce apoptosis in cancer cells. N-(3-methoxypropyl)-N'-propylethanediamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxypropyl)-N'-propylethanediamide is its ability to chelate metal ions, making it a useful tool for the determination of metal ions in various samples. N-(3-methoxypropyl)-N'-propylethanediamide also has low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(3-methoxypropyl)-N'-propylethanediamide is its relatively complex synthesis process, which may limit its widespread use in research.

Future Directions

There are many potential future directions for N-(3-methoxypropyl)-N'-propylethanediamide research. One area of interest is its potential use as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. Another area of interest is its use in material science, particularly as a crosslinking agent for the synthesis of polymers. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide and its potential applications in analytical chemistry.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-N'-propylethanediamide involves a multi-step process that begins with the reaction of propylene oxide with ethylenediamine to form N,N'-bis(2-hydroxypropyl)ethylenediamine. The resulting product is then reacted with propylamine to form N-(2-hydroxypropyl)-N'-propylethylenediamine. The final step involves the reaction of this product with methoxypropyl chloride to form N-(3-methoxypropyl)-N'-propylethanediamide. The purity of the final product is achieved through recrystallization and column chromatography.

properties

IUPAC Name

N'-(3-methoxypropyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCITYLMYOSBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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